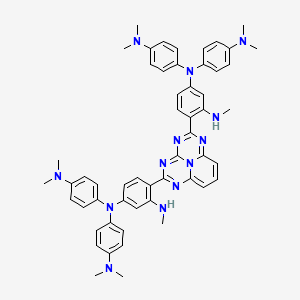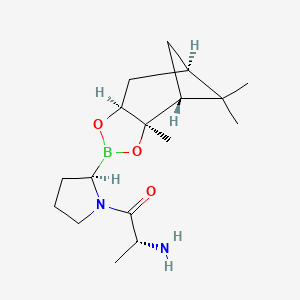![molecular formula C18H18BrN3O2 B13839708 3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide](/img/structure/B13839708.png)
3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide is a complex organic compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the production of 9-Oxo Epinastine Hydrochloride, a metabolite and decomposition product of Epinastine, which is an antihistamine and mast cell stabilizer used in eye drops for the treatment of allergic conjunctivitis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide involves multiple steps. One common method includes the reaction of dibenzo[c,f]imidazo[1,5-a]azepine with dioxolan in the presence of a suitable catalyst. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in pharmaceutical synthesis.
Aplicaciones Científicas De Investigación
3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its role in the synthesis of antihistamines and other therapeutic agents.
Industry: Utilized in the production of high-value chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide involves its interaction with specific molecular targets. It acts as an intermediate in the synthesis of compounds that stabilize mast cells and inhibit histamine release, thereby reducing allergic reactions. The molecular pathways involved include the inhibition of histamine receptors and stabilization of cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 9,13b-Dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepine-3-amine
- 2-Methyl-2,3,9,13b-tetrahydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine
Uniqueness
3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide is unique due to its spirocyclic structure, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of pharmaceutical agents.
Propiedades
Fórmula molecular |
C18H18BrN3O2 |
|---|---|
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
spiro[1,3-dioxolane-2,13'-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaene]-5'-amine;hydrobromide |
InChI |
InChI=1S/C18H17N3O2.BrH/c19-17-16-12-5-1-2-6-13(12)18(22-9-10-23-18)14-7-3-4-8-15(14)21(16)11-20-17;/h1-8,16H,9-11H2,(H2,19,20);1H |
Clave InChI |
JMMPKZJDNSHKIG-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)C3=CC=CC=C3C4C(=NCN4C5=CC=CC=C25)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,2'-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide](/img/structure/B13839671.png)

![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)

![D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13839693.png)

![2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol](/img/structure/B13839698.png)

